![molecular formula C24H23N3O4S B11067276 N-{2-[(3-methylphenyl)carbamoyl]phenyl}-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11067276.png)
N-{2-[(3-methylphenyl)carbamoyl]phenyl}-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-1-(METHYLSULFONYL)-5-INDOLINECARBOXAMIDE is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by its unique structure, which includes a carbamoyl group, a methylsulfonyl group, and an indoline carboxamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-1-(METHYLSULFONYL)-5-INDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-methylphenyl isocyanate with 2-aminobenzamide to form the carbamoyl intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclization: The final step involves cyclization to form the indoline carboxamide structure, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbamoyl and sulfonyl groups, potentially leading to the formation of amine and sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation Products: Indole derivatives with various substituents.
Reduction Products: Amine and sulfide derivatives.
Substitution Products: Aromatic compounds with different functional groups attached to the phenyl rings.
Scientific Research Applications
N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-1-(METHYLSULFONYL)-5-INDOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-1-(METHYLSULFONYL)-5-INDOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Sulindac: Another anti-inflammatory drug with structural similarities.
Uniqueness: N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-1-(METHYLSULFONYL)-5-INDOLINECARBOXAMIDE is unique due to its combination of carbamoyl, sulfonyl, and indoline carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-[(3-methylphenyl)carbamoyl]phenyl]-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C24H23N3O4S/c1-16-6-5-7-19(14-16)25-24(29)20-8-3-4-9-21(20)26-23(28)18-10-11-22-17(15-18)12-13-27(22)32(2,30)31/h3-11,14-15H,12-13H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
XFKCHNIRVKMLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11067195.png)
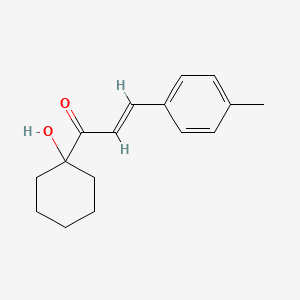
![Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate](/img/structure/B11067212.png)
![5'-benzyl-1-(2-bromoethyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067214.png)
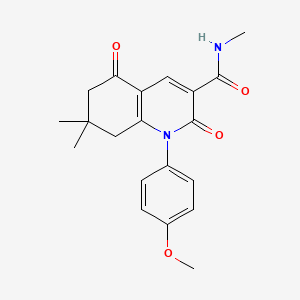
![1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11067224.png)
![2-(1-adamantyl)-N-[2-(mesityloxy)ethyl]acetamide](/img/structure/B11067225.png)
![N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11067227.png)
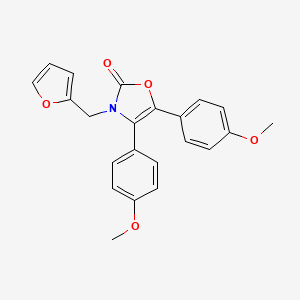
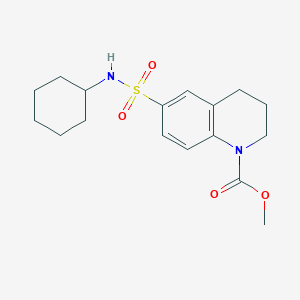
![(2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11067241.png)
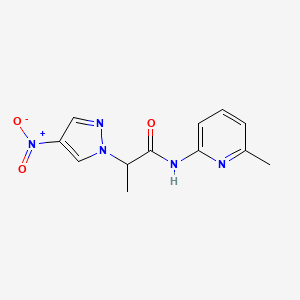
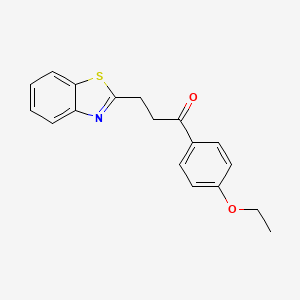
![3'-Methyl-5'-(1-naphthyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067278.png)
